![molecular formula C24H23N3O4S B2607027 Methyl ({3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate CAS No. 330557-87-4](/img/structure/B2607027.png)
Methyl ({3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate
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Description
Methyl ({3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality Methyl ({3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl ({3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis
A notable application of derivatives similar to Methyl ({3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate is their synthesis through enantioselective processes. The kinetic resolution catalyzed by Candida antarctica lipase B, as demonstrated with methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, showcases an effective approach to achieve enantiomeric excess up to 70%. This highlights the molecule's potential in the development of enantiomerically enriched pharmaceutical compounds (Andzans et al., 2013).
Synthesis of Aromatic Carbamates Derivatives
The molecule also finds application in the synthesis of aromatic carbamates derivatives, featuring chromen-2-one and other heterocyclic fragments. Such synthetic pathways are crucial for generating novel compounds with potential biological activities. The esterification processes and subsequent reactions leading to various aromatic carbamates underscore the versatility and reactivity of this compound class for generating biologically relevant molecules (Velikorodov et al., 2014).
Modifications and Biological Activities
Studies on carbamates, including methylcarbamate insecticides, reveal their susceptibility to hydrolysis, oxidation, dealkylation, and conjugation in biological systems. These modifications lead to diverse metabolites with different biological activities and environmental behaviors. Such insights are critical for understanding the environmental impact and degradation pathways of carbamate-based compounds, which could influence the design and application of new derivatives with improved safety and efficacy profiles (Knaak, 1971).
properties
IUPAC Name |
methyl 2-[[3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-1,4-dihydropyridin-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-15-21(23(29)27-18-11-7-8-12-19(18)30-2)22(16-9-5-4-6-10-16)17(13-25)24(26-15)32-14-20(28)31-3/h4-12,22,26H,14H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIKPUAAXNCYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)OC)C#N)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl ({3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate |
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